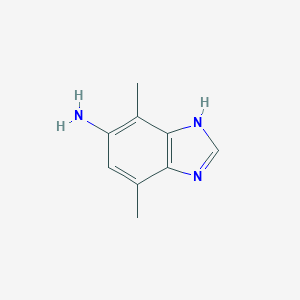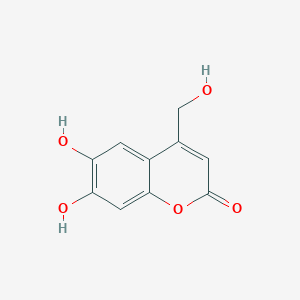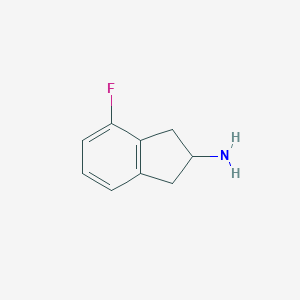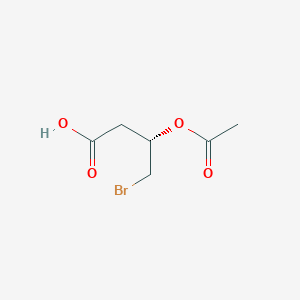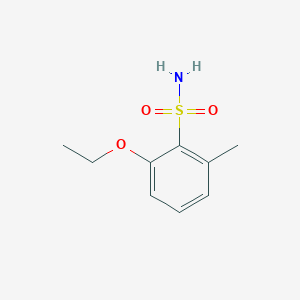
(1S,2S,5R)-1,5-dimethyl-2-propan-2-ylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is a chiral compound with three stereogenic centers. It is known for its menthol-like cooling effects and is used in various applications, including as a TRPM8 receptor agonist in clinical trials for the treatment of dry eye .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol involves multiple steps, including the epimerization processes at specific stages to ensure the desired configuration.
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and correct stereoisomer configuration. The process may also include the use of cryo-electron microscopy to confirm the absolute configuration .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions .
Biology
In biological research, this compound is studied for its interaction with TRPM8 receptors, which are involved in the sensation of cold. It is used to understand the mechanisms of cold sensation and pain relief .
Medicine
Medically, (1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is being investigated as a potential treatment for dry eye due to its cooling effects and ability to activate TRPM8 receptors .
Industry
In the industry, this compound is used in the formulation of cooling agents for topical applications, as well as in the production of menthol-like products .
Wirkmechanismus
The mechanism of action of (1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol involves its interaction with TRPM8 receptors. These receptors are ion channels that are activated by cold temperatures and menthol. When the compound binds to these receptors, it induces a cooling sensation by allowing the influx of calcium ions into the cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menthol: Known for its cooling effects, menthol is structurally similar but differs in its stereochemistry.
Neomenthol: Another isomer of menthol with similar cooling properties.
Pulegone: A precursor in the biosynthesis of menthol and neomenthol.
Uniqueness
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is unique due to its specific stereochemistry, which gives it distinct cooling properties and makes it a valuable compound for both research and industrial applications .
Eigenschaften
CAS-Nummer |
184178-98-1 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
(1S,2S,5R)-1,5-dimethyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10,12H,5-7H2,1-4H3/t9-,10+,11+/m1/s1 |
InChI-Schlüssel |
DTSZTPPMUGNHKT-VWYCJHECSA-N |
SMILES |
CC1CCC(C(C1)(C)O)C(C)C |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@](C1)(C)O)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)(C)O)C(C)C |
Synonyme |
Cyclohexanol,1,5-dimethyl-2-(1-methylethyl)-,(1S,2S,5R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)
